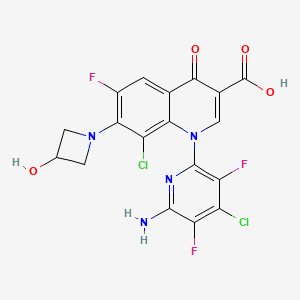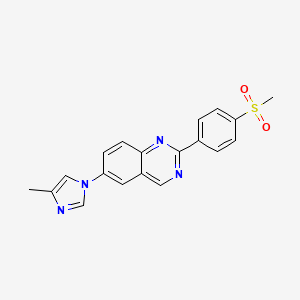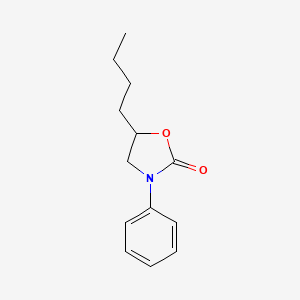
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an aminophenyl group attached to an acetamide moiety, which is further linked to a methylpyrrolidine ring. The presence of these functional groups contributes to its diverse reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroaniline, 2-methylpyrrolidine, and acetic anhydride.
Reduction of Nitro Group: The nitro group in 3-nitroaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Acetylation: The resulting 3-aminophenyl compound is then acetylated using acetic anhydride to form the acetamide intermediate.
N-Alkylation: The final step involves the N-alkylation of the acetamide intermediate with 2-methylpyrrolidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide: shares structural similarities with other acetamide derivatives and pyrrolidine-containing compounds.
N-(3-aminophenyl)acetamide: Lacks the pyrrolidine ring, resulting in different reactivity and applications.
2-(2-methylpyrrolidin-1-yl)acetamide:
Uniqueness
- The combination of the aminophenyl group, acetamide moiety, and methylpyrrolidine ring in this compound imparts unique chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C13H19N3O/c1-10-4-3-7-16(10)9-13(17)15-12-6-2-5-11(14)8-12/h2,5-6,8,10H,3-4,7,9,14H2,1H3,(H,15,17) |
InChI Key |
RUQSLYQLUALUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1CC(=O)NC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[Amino-(4-chlorophenyl)methyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13867953.png)

![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)





